REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[NH2:1][c:2]1[c:3]([CH:17]([C:18](=[O:19])[NH2:20])[S:21][CH3:22])[cH:4][c:5]([Cl:16])[cH:6][c:7]1[C:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15]>>[NH2:1][c:2]1[c:3]([CH2:17][C:18](=[O:19])[NH2:20])[cH:4][c:5]([Cl:16])[cH:6][c:7]1[C:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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CSC(C(N)=O)c1cc(Cl)cc(C(=O)c2ccccc2)c1N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC(C(N)=O)c1cc(Cl)cc(C(=O)c2ccccc2)c1N
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Name
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Type
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product
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Smiles
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NC(=O)Cc1cc(Cl)cc(C(=O)c2ccccc2)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |